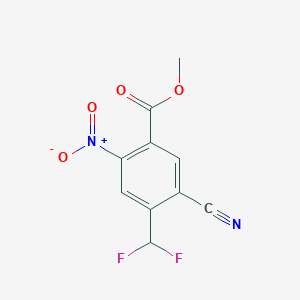

Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

Description

Properties

Molecular Formula |

C10H6F2N2O4 |

|---|---|

Molecular Weight |

256.16 g/mol |

IUPAC Name |

methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate |

InChI |

InChI=1S/C10H6F2N2O4/c1-18-10(15)7-2-5(4-13)6(9(11)12)3-8(7)14(16)17/h2-3,9H,1H3 |

InChI Key |

FJIADDCFFNCGEH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C#N)C(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method A: Cyanation via Copper(I) Cyanide

- Reagents: Methyl 4-bromo-2-nitrobenzoate, cuprous cyanide (CuCN), and a suitable solvent such as dimethylformamide (DMF).

- Reaction Conditions:

- Temperature: Approximately 60°C.

- Atmosphere: Nitrogen to prevent oxidation.

- Duration: 10-12 hours.

- Procedure:

- Dissolve methyl 4-bromo-2-nitrobenzoate in DMF.

- Add CuCN (1.5 equivalents).

- Heat under nitrogen with stirring.

- After completion, quench with ammonium chloride solution, extract with ethyl acetate, wash, dry, and purify via column chromatography.

- Outcome: Yields of approximately 88% for methyl 4-bromo-2-cyano-5-fluorobenzoate (as per patent CN111018740B).

Method B: Alternative Cyanation Using Zinc Cyanide

- Similar to CuCN, zinc cyanide can be employed, often under milder conditions, with comparable yields.

Introduction of the Difluoromethyl Group at the 4-Position

The incorporation of the difluoromethyl (-CHF₂) group is achieved via nucleophilic substitution or radical methods, depending on the starting material and desired selectivity:

Method: Radical Difluoromethylation

- Reagents: Difluoromethylating agents such as difluoromethyl iodide (CHF₂I) or specialized reagents like (difluoromethyl)zinc.

- Reaction Conditions:

- Catalysts: A radical initiator such as azobisisobutyronitrile (AIBN).

- Solvent: Aprotic solvents like acetonitrile or dichloromethane.

- Temperature: 60-80°C.

- Procedure:

- Generate difluoromethyl radicals under thermal initiation.

- React with the aromatic ring, preferably at the para-position relative to existing substituents.

- Purify via chromatography.

Note: The regioselectivity and yield depend on the reaction conditions and the electronic nature of the aromatic core.

Final Purification and Characterization

- The product, Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate , is purified by column chromatography.

- Structural confirmation via NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry ensures purity and correct substitution.

Summary of the Preparation Route

| Step | Reaction | Reagents | Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | Reflux, 16h | 78% |

| 2 | Bromination | Br₂ / NBS | Room temp, 24h | 75% |

| 3 | Cyanation | CuCN | DMF, 60°C, 10-12h | 88% |

| 4 | Difluoromethylation | CHF₂I / radical initiator | 60-80°C | Variable, optimized for regioselectivity |

Research Findings & Data Tables

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The cyano and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups at the cyano or difluoromethyl positions.

Scientific Research Applications

Based on the search results provided, here is information on the applications of compounds similar to "Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate":

Note: The search results do not contain information about the specific applications of "this compound". Therefore, the information below refers to compounds with similar structural features.

Potential Applications Based on Structural Similarities

- Organic Synthesis: Compounds with cyano, nitro, and difluoromethyl groups on a benzoate structure, such as ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate, can serve as building blocks in the synthesis of more complex organic molecules.

- Drug Development: The unique functional groups present in these compounds may contribute to their potential biological activity, making them useful in medicinal chemistry.

- Inhibitors of c-Myc–Max Dimerization: Small molecules containing a nitro group attached to a benzene ring have been found to inhibit c-Myc–Max dimerization, which is important for maximal inhibition, possibly interacting with Arg366, Arg367, and Arg372 of the HLH domain .

- Synthesis of Fluorine-Containing Compounds: Fluorine-containing benzene compounds are widely used in pesticides and medicines due to their good fat solubility, high drug effect, and strong metabolic capability .

Example of a Similar Compound

- Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate: This organic compound has a cyano group, a nitro group, and a difluoromethyl substituent on a benzoate structure. It is used in organic synthesis and medicinal chemistry due to its unique structural attributes. The difluoromethyl substituent enhances stability, reactivity, and potential biological activity.

Mechanism of Action

The mechanism by which Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and nitro groups can participate in electron transfer processes, while the difluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The compound’s electronic profile is shaped by its substituents:

- Nitro group (-NO₂): A strong electron-withdrawing group (EWG) that deactivates the aromatic ring, directing further substitutions to meta/para positions.

- Difluoromethyl (-CF₂H) : Introduces both inductive (-I) effects and moderate steric bulk, balancing lipophilicity and stability.

Comparison with analogs :

- Methyl 2-nitrobenzoate (M2NB): Lacks the cyano and difluoromethyl groups, resulting in lower electron deficiency and reduced metabolic stability .

- Methyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS 1149388-51-1): Replaces the difluoromethyl group with a single fluorine atom at position 2, reducing steric hindrance and altering dipole moments .

Table 1: Substituent Effects on Reactivity

Fluorinated Analogues and Bioactivity

Fluorine incorporation is critical for modulating bioavailability and target interactions:

- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃) : The target compound’s -CF₂H group offers lower lipophilicity (logP) compared to -CF₃ but retains metabolic resistance to oxidative degradation .

Table 2: Fluorinated Benzoate Derivatives

Positional Isomerism and Physicochemical Properties

The position of substituents profoundly impacts molecular interactions:

- Cyano group at position 5 vs.

- Methoxy vs. difluoromethoxy : Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate (CAS 923690-09-9) combines -OCHF₂ and -OCH₃ groups, resulting in a balance of polarity and lipophilicity distinct from the target compound’s -CF₂H and -CN groups .

Biological Activity

Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is an organic compound characterized by the presence of a cyano group, a nitro group, and a difluoromethyl substituent on a benzoate structure. Its unique structural attributes contribute to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound allows it to participate in various biochemical reactions. The presence of the cyano and difluoromethyl groups enhances its stability and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, while the cyano and difluoromethyl groups can participate in binding interactions with enzymes and receptors, influencing their activity and function.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of key enzymes involved in cell proliferation .

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for several enzymes, potentially affecting metabolic pathways relevant to disease states. For example, nitrile-containing compounds have shown efficacy in inhibiting farnesyltransferase, which is critical in cancer treatment .

Case Studies

- Anticancer Efficacy : In a study assessing the anticancer properties of various nitrile-containing compounds, this compound was shown to exhibit cytotoxicity against human cancer cell lines. The IC50 values indicated effective concentrations that could be further explored for therapeutic applications .

- Enzyme Interaction Studies : Research on related compounds has demonstrated that the nitrile group can enhance pharmacokinetic properties and solubility, leading to improved efficacy in enzyme inhibition assays. This suggests that this compound may similarly enhance drug-like properties through its unique functional groups .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyano, nitro, difluoromethyl | Anticancer activity; enzyme inhibition |

| Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate | Similar functional groups | Investigated for similar activities |

| Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates | Cyano and ester groups | Used in synthesizing carbo- and heterocycles |

Q & A

Q. What are the optimal synthetic routes for Methyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate, and how can functional group incompatibilities be addressed during synthesis?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Cyano introduction : Nitrile group installation via nucleophilic substitution or Sandmeyer reaction (e.g., using CuCN).

- Difluoromethylation : Fluorination via halogen exchange (e.g., using DAST or Deoxo-Fluor) or radical fluorination .

- Nitro group placement : Directed nitration using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity via steric/electronic directing effects.

Critical Considerations : - Protect reactive groups (e.g., ester) during nitration to avoid side reactions.

- Monitor reaction progression via TLC or HPLC to detect intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., difluoromethyl as a triplet for -CF₂H) and aromatic proton shifts (nitro groups deshield adjacent protons).

- IR Spectroscopy : Confirm ester carbonyl (~1700 cm⁻¹), nitrile (~2250 cm⁻¹), and nitro (~1520/1350 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ or NO₂ groups) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The -CF₂H group exerts strong electron-withdrawing effects via inductive polarization, which:

- Reduces electron density on the aromatic ring, favoring electrophilic substitution at meta/para positions.

- Enhances stability of transition states in Suzuki or Buchwald-Hartwig couplings by stabilizing negative charges.

Experimental Validation : - Compare reaction rates with non-fluorinated analogs using kinetic studies.

- Analyze Hammett substituent constants (σ) to quantify electronic effects .

Q. What strategies can resolve contradictory data in nitro group reduction studies (e.g., competing reduction to amine vs. retention of nitro group in catalytic hydrogenation)?

Methodological Answer: Contradictions arise from varying reaction conditions:

- Catalyst Selection : Pd/C vs. Raney Ni may favor full reduction (to -NH₂) or partial reduction (to -NHOH).

- Solvent/Additives : Acidic conditions (e.g., HCl/EtOH) stabilize amine products; neutral conditions may preserve nitro groups.

Resolution Workflow :

Conduct controlled trials with standardized catalysts/solvents.

Use in-situ monitoring (e.g., FTIR or Raman) to track nitro group conversion .

Q. How can computational modeling (DFT, molecular docking) predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for binding.

- Molecular Docking : Simulate interactions with protein active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.